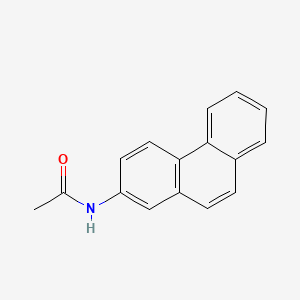

2-Acetamidophenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4120-77-8 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-phenanthren-2-ylacetamide |

InChI |

InChI=1S/C16H13NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3,(H,17,18) |

InChI Key |

NOEOUKDLTDMGKA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

Other CAS No. |

4120-77-8 |

Synonyms |

2-acetamidophenanthrene 2-acetylaminophenanthrene |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Acetamidophenanthrene and Its Analogues

Direct Amidation Routes via 2-Aminophenanthrene (B1582492) Precursors

The most straightforward approach to synthesizing 2-acetamidophenanthrene involves the acylation of its corresponding amine precursor, 2-aminophenanthrene. This transformation is typically achieved through standard amidation reactions using common acetylating agents.

Reaction with Acetic Anhydride (B1165640)

The acetylation of primary amines, such as 2-aminophenanthrene, with acetic anhydride is a widely used and efficient method for forming amide bonds. sigmaaldrich.commdpi.com A general procedure involves dissolving the amine in a suitable solvent and treating it with acetic anhydride. sigmaaldrich.com The reaction can be performed under various conditions, including with an acid or base catalyst, or simply by heating the neat reactants. sigmaaldrich.commdpi.com For instance, a common laboratory protocol involves dissolving the amine in a solvent like chloroform, adding acetic anhydride along with acetic acid, and heating the mixture. sigmaaldrich.com Another approach involves using a basic catalyst like pyridine (B92270), which also acts as a solvent and neutralizes the acetic acid byproduct. nih.gov In this method, the amine is dissolved in pyridine, to which acetic anhydride is added, often at a reduced temperature before allowing the reaction to proceed at room temperature. nih.gov

A procedure analogous to the acetylation of aniline (B41778) can also be adapted, where 2-aminophenanthrene is first dissolved in water with hydrochloric acid to form the more soluble hydrochloride salt. libretexts.org Subsequently, acetic anhydride is added, followed immediately by a solution of a weak base like sodium acetate (B1210297) to neutralize the acids and promote the precipitation of the this compound product. libretexts.org Solvent-free conditions, which are advantageous from a green chemistry perspective, can also be employed by simply heating a mixture of the amine and acetic anhydride. mdpi.com

Reaction with Acetyl Chloride

Acetyl chloride is another highly effective reagent for the N-acetylation of 2-aminophenanthrene. commonorganicchemistry.com Due to its high reactivity, the reaction is typically rapid and exothermic. Acetyl chloride reacts with amines to form the corresponding amide and hydrogen chloride (HCl). commonorganicchemistry.com To neutralize the HCl byproduct, a non-nucleophilic base is commonly included in the reaction mixture. stackexchange.com

A standard laboratory procedure involves dissolving 2-aminophenanthrene in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comstackexchange.com A base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, is added to the solution. commonorganicchemistry.comstackexchange.com The mixture is then cooled, often in an ice bath, before acetyl chloride is added dropwise to control the reaction rate. stackexchange.com The reaction progress can be monitored until the starting amine is fully consumed. For less reactive or sterically hindered amines, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. stackexchange.com In some cases, a Friedel-Crafts-type acylation using a Lewis acid catalyst like stannic chloride in a solvent such as dry benzene (B151609) can be employed. orgsyn.org

Optimization of Reaction Conditions for Amidation

The efficiency of the direct amidation of 2-aminophenanthrene can be significantly influenced by several reaction parameters, including temperature, solvent, and the choice of reagents or catalysts. Optimizing these conditions is crucial for maximizing yield and purity while minimizing reaction time. mdpi.comgoogle.com

Temperature: The reaction temperature plays a critical role. For acetylations using acetic anhydride, temperatures are often elevated to ensure a reasonable reaction rate, with 60°C being identified as an optimal temperature in some solvent-free systems to achieve complete conversion without significant degradation. mdpi.comgoogle.com Reactions can be conducted at temperatures ranging from ambient up to the boiling point of the solvent or reagent, such as the 140°C boiling point of acetic anhydride. google.com

Solvents and Catalysts: The choice of solvent can impact reactant solubility and reaction pathways. Anhydride acylations are often performed in solvents capable of sequestering acidic byproducts, such as pyridine or tetrahydrofuran. sigmaaldrich.com The use of catalysts can also be beneficial. While many amidations proceed without a catalyst, Lewis acids like TiCl₄ or boronic acids have been shown to effectively catalyze the direct condensation of carboxylic acids and amines. organic-chemistry.orgnih.gov In the case of acetyl chloride, the addition of a base like pyridine or triethylamine is standard practice to neutralize the generated HCl. stackexchange.com

The table below summarizes key parameters that can be adjusted to optimize the amidation process.

| Parameter | Variation | Rationale and Findings | Source(s) |

| Temperature | Room Temp to 140°C | Higher temperatures generally increase the reaction rate. An optimal temperature of 60°C was found for some solvent-free acetylations. | google.com, mdpi.com |

| Solvent | Chloroform, Pyridine, THF, DCM, Water | Choice depends on reactant solubility and reagent compatibility. Pyridine can act as both solvent and base. | sigmaaldrich.com, nih.gov, stackexchange.com, libretexts.org |

| Reagent Ratio | Stoichiometric to slight excess | A slight excess of the acetylating agent (e.g., 1.05-1.5 equivalents) is often used to ensure complete conversion of the amine. | mdpi.com, stackexchange.com |

| Catalyst/Additive | Pyridine, TEA, DMAP, NaOAc, TiCl₄ | Bases neutralize acidic byproducts. DMAP can accelerate slow reactions. Lewis acids can activate the acyl donor. | nih.gov, nih.gov, stackexchange.com, libretexts.org |

| Reaction Time | Minutes to several hours | Varies widely based on substrate reactivity and reaction conditions. Progress is typically monitored by chromatography. | sigmaaldrich.com, stackexchange.com |

Phenanthrene (B1679779) Ring Construction with Integrated Amide Functionality

An alternative to the functionalization of a pre-formed phenanthrene is to construct the tricyclic system with the amide group, or a precursor, already incorporated into one of the reactants. This approach can offer advantages in terms of step economy and regiochemical control.

[5+5] Cycloaddition Approaches to Phenanthrene Skeletons

The net [5+5] cycloaddition reaction is a powerful strategy for constructing the phenanthrene skeleton from two five-carbon fragments. This method involves the coupling of a γ,δ-unsaturated Fischer carbene complex with an o-alkynylbenzaldehyde derivative to directly form a hydrophenanthrene ring system.

Annulation Reactions Incorporating Amide Groups

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful avenue for synthesizing substituted phenanthrenes. Modern transition-metal-catalyzed methods are particularly notable for their efficiency and tolerance of various functional groups, including amides.

One such method is the palladium-catalyzed annulation of in-situ generated arynes with o-halostyrenes, which affords substituted phenanthrenes in moderate to excellent yields. This methodology has been shown to be tolerant of an amide functional group on the reacting components. Another advanced strategy involves the palladium-catalyzed dehydrogenative annulation of N-acyl-2-aminobiaryls with alkynes. This process constructs the phenanthrene ring system while inherently incorporating the N-acyl (amide) group into the final structure.

Strategies for Regioselective Functionalization of Phenanthrenes

The controlled introduction of functional groups at specific positions on the phenanthrene core is a significant challenge in synthetic chemistry. rsc.org The inherent reactivity of the different positions on the phenanthrene ring often leads to a mixture of isomers, making regioselective synthesis a key area of research.

Recent advancements have focused on directing functionalization to achieve high regioselectivity. One notable strategy involves the use of directing groups, which can steer a reaction to a particular site on the aromatic system. For instance, amide-directed C-H sodiation has been demonstrated using sodium hydride in the presence of sodium iodide or lithium iodide, allowing for the functionalization of specific ortho and lateral positions. researchgate.net

Photocatalysis has also emerged as a powerful tool for regioselective synthesis. For example, a highly regioselective method for producing polyheteroaromatic compounds utilizes an iridium-based photoredox catalyst at room temperature. beilstein-journals.orgd-nb.info This process involves the in-situ formation of diazonium salts which then undergo a one-electron reduction. beilstein-journals.orgd-nb.info Another photocatalytic approach achieves complete regioselectivity in the synthesis of phenanthrene derivatives through the intramolecular cyclization of α-bromochalcones. beilstein-journals.orgd-nb.info

Furthermore, the choice of catalyst can selectively direct the outcome of reactions involving polycyclic arynes. By selecting the appropriate palladium catalyst, reactions can be steered towards different cyclization pathways, yielding either phenanthrenes or naphthalenes with high selectivity. researchgate.net

The table below summarizes various strategies for the regioselective functionalization of phenanthrene and its derivatives.

| Strategy | Reagents/Catalysts | Key Features |

| Amide-Directed C-H Sodiation | NaH with NaI or LiI | Enables functionalization at specific ortho and lateral positions. researchgate.net |

| Photocatalytic Diazonium Salt Reduction | fac-Ir(ppy)₃ | Highly regioselective, proceeds under mild, room temperature conditions. beilstein-journals.orgd-nb.info |

| Photocatalytic Cyclization of α-Bromochalcones | fac-Ir(ppy)₃ | Affords phenanthrene derivatives with complete regioselectivity. beilstein-journals.orgd-nb.info |

| Catalyst-Controlled Aryne Cyclization | Pd(PPh₃)₄ or Pd₂(dba)₃ | Selectively produces phenanthrenes or naphthalenes by choice of palladium catalyst. researchgate.net |

Novel Synthetic Routes for Derivatives and Structural Analogues

The development of novel synthetic routes has expanded the accessible chemical space of phenanthrene-based compounds, enabling the creation of diverse derivatives and structural analogues.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to phenanthrene systems has been fruitful. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. For instance, palladium complexes with suitable phosphine (B1218219) ligands have been shown to catalyze challenging coupling reactions involving aryl halides. thieme-connect.comrsc.org A one-pot strategy for synthesizing phenanthridine (B189435) derivatives involves a Suzuki coupling of ortho-bromoaldehydes with ortho-aminoboronic acids, catalyzed by palladium. chemrxiv.org The choice of palladium catalyst can also influence the products of reactions involving biphenyl (B1667301) and ethylene (B1197577) units, leading to phenanthrene derivatives. thieme-connect.com Acridine has been identified as a crucial component for achieving high efficiency in some palladium-catalyzed reactions that form phenanthrene derivatives. researchgate.net

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for conjugating molecules. nih.govsci-hub.selumiprobe.com This reaction is characterized by its high yield, tolerance of a wide range of functional groups, and ability to be performed in aqueous conditions, making it ideal for creating complex molecular architectures. lumiprobe.comtcichemicals.com The resulting 1,2,3-triazole linker is stable and can connect a phenanthrene-acetamide moiety to other molecules, such as biomolecules or polymers. nih.govtcichemicals.com While direct examples of this compound conjugation using click chemistry are specific research applications, the principles are broadly applicable for creating phenanthrene-based bioconjugates. nih.govnih.gov This methodology is particularly valuable in drug discovery and materials science for generating libraries of compounds. nih.govtcichemicals.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govmdpi.com For instance, a one-pot, three-component reaction has been used to synthesize 4-aza-2,3-dihydropyridophenanthrene derivatives. mdpi.comresearchgate.net Another example is the microwave-assisted, catalyst-free, three-component synthesis of phenanthrene-fused-tetrahydrodibenzo-acridinones in green solvents like ethanol (B145695), which demonstrates high yields and a wide substrate scope. researchgate.net The Groebke-Blackburn-Bienaymé reaction, an MCR, has been utilized to create chromophores from aminoazines, aldehydes, and isocyanides. frontiersin.org MCRs represent a powerful strategy for the construction of complex phenanthrene-amide hybrids with potential applications in medicinal chemistry and materials science. nih.govfrontiersin.org

| Reaction Type | Key Features | Example Application |

| Palladium-Catalyzed Coupling | Forms C-C and C-N bonds efficiently. thieme-connect.comrsc.org | Synthesis of phenanthridine derivatives via Suzuki coupling. chemrxiv.org |

| Click Chemistry | High selectivity and yield, aqueous conditions. nih.govlumiprobe.comtcichemicals.com | Conjugation of phenanthrene moieties to biomolecules. nih.gov |

| Multi-component Reactions | High atom economy, operational simplicity, rapid diversity generation. nih.gov | One-pot synthesis of 4-aza-2,3-dihydropyridophenanthrene derivatives. mdpi.comresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comconsensus.app These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Key green chemistry principles relevant to this synthesis include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. yale.educonsensus.app

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. consensus.appacs.org

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. yale.educonsensus.app

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu

Design for Energy Efficiency : Energy requirements should be minimized, with reactions conducted at ambient temperature and pressure if possible. yale.edu

Use of Renewable Feedstocks : Raw materials should be renewable whenever technically and economically practicable. yale.edu

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.comacs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.eduacs.org

In the context of this compound synthesis, applying these principles could involve using catalytic methods to improve atom economy and reduce waste. acs.org For example, palladium-catalyzed reactions and photocatalytic methods often proceed under milder conditions and with higher selectivity, reducing energy consumption and the formation of byproducts. beilstein-journals.orgd-nb.info The use of multi-component reactions also aligns with green chemistry principles by increasing atom economy and reducing the number of synthetic steps. nih.gov The choice of solvents is another critical factor, with a move towards greener alternatives to minimize environmental impact. skpharmteco.com While challenges remain, particularly in the green formation of amide bonds, the ongoing development of new synthetic methodologies is paving the way for more sustainable routes to this compound and its analogues. skpharmteco.com

Chemical Reactivity and Transformation Pathways of 2 Acetamidophenanthrene

Reactions at the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) attached to the phenanthrene (B1679779) ring is susceptible to a range of reactions typical of secondary amides. These transformations can alter the electronic properties of the substituent and, consequently, the reactivity of the entire molecule.

Hydrolysis Mechanisms of the Amide Bond

The amide bond in 2-Acetamidophenanthrene can be cleaved through hydrolysis under both acidic and basic conditions, yielding 2-aminophenanthrene (B1582492) and acetic acid or its corresponding salt. Amide hydrolysis is generally a slow process that requires heating. khanacademy.orgnih.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. khanacademy.orgchemistrysteps.com The departure of the amine leaving group is facilitated by its protonation. chemistrysteps.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is the rate-determining step, which is then followed by an acid-base reaction where the departing amine deprotonates the newly formed carboxylic acid. chemistrysteps.comfiveable.me

| Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-Aminophenanthrene hydrochloride, Acetic acid |

| Basic Hydrolysis | Aqueous NaOH or KOH, Heat | 2-Aminophenanthrene, Sodium acetate (B1210297) or Potassium acetate |

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the acetamide group in this compound can undergo alkylation, typically with alkyl halides. This reaction generally requires a strong base to deprotonate the amide nitrogen, making it a more potent nucleophile. bgu.ac.il The reaction proceeds via a bimolecular substitution mechanism. bgu.ac.il

N-Acylation: N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an imide. This is commonly achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. derpharmachemica.comsemanticscholar.org The base serves to neutralize the hydrogen chloride byproduct. derpharmachemica.com

| Reaction | Typical Reagents | General Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Strong base (e.g., NaH) | N-alkyl-N-(phenanthren-2-yl)acetamide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-acyl-N-(phenanthren-2-yl)acetamide (an imide) |

Reduction of the Amide Carbonyl

The carbonyl group of the acetamide moiety can be reduced to a methylene group (-CH₂-) to form the corresponding secondary amine. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). ic.ac.ukquora.commasterorganicchemistry.comyoutube.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107). ic.ac.uk Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides proceeds to the amine. quora.comyoutube.com

Electrophilic Aromatic Substitution on the Phenanthrene Nucleus

The acetamido group is a moderately activating and ortho, para-directing substituent for electrophilic aromatic substitution (EAS). vanderbilt.educhemistrytalk.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its electron density and nucleophilicity. This directing effect guides incoming electrophiles to specific positions on the phenanthrene ring system.

Halogenation Reactions and Regioselectivity

Halogenation of this compound, such as bromination or chlorination, is expected to proceed via an electrophilic aromatic substitution mechanism. The acetamido group will direct the incoming halogen to the ortho and para positions relative to its point of attachment on the phenanthrene ring. The regioselectivity will favor substitution at the positions most activated by the acetamido group.

Due to the activating nature of the acetamido group, these reactions can often proceed under milder conditions than the halogenation of unsubstituted phenanthrene.

| Halogenation Reaction | Typical Reagents | Expected Major Products |

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | Bromo-2-acetamidophenanthrene isomers |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., FeCl₃) | Chloro-2-acetamidophenanthrene isomers |

Nitration Patterns and Product Distribution

Nitration of this compound is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. quora.comquora.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). quora.comquora.com

Consistent with the directing effect of the acetamido group, nitration is expected to yield a mixture of nitro-substituted isomers, with the nitro group predominantly entering at the ortho and para positions to the acetamido substituent. The exact product distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used. google.com

| Nitration Condition | Reagents | Expected Major Products |

| Standard Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro-2-acetamidophenanthrene isomers |

| Milder Nitration | Metal nitrate in sulfuric acid | Nitro-2-acetamidophenanthrene isomers |

Sulfonation Reactions

Sulfonation of aromatic compounds is a reversible electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The reactive electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated or fuming sulfuric acid.

The acetamido group (-NHCOCH₃) on the 2-position of the phenanthrene ring plays a crucial role in directing the incoming electrophile. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density of the aromatic system, particularly at the positions ortho and para to the substituent. nih.gov This makes the ring more susceptible to electrophilic attack than the unsubstituted phenanthrene. However, the electron-withdrawing nature of the adjacent carbonyl group slightly mitigates this activation compared to a simple amino group. nih.govacs.org

For this compound, the positions ortho (1 and 3) and para (not available in the same ring) to the acetamido group are activated. Given the steric hindrance at the 1-position due to the adjacent fused ring, electrophilic substitution is most likely to occur at the 3-position. Further substitution could also potentially occur on the other rings of the phenanthrene nucleus, with the precise location being influenced by a combination of electronic and steric factors. While specific experimental data on the sulfonation of this compound is not extensively detailed in available literature, the expected major monosulfonated product would be 2-acetamido-phenanthrene-3-sulfonic acid.

Table 1: Predicted Regioselectivity in the Monosulfonation of this compound

| Substituent Position | Predicted Major Product | Rationale |

| 2-Acetamido | 2-Acetamido-phenanthrene-3-sulfonic acid | The acetamido group is an ortho-, para-director. The 3-position is ortho to the activating group and sterically accessible. |

The reaction mechanism follows the general pathway for electrophilic aromatic substitution. masterorganicchemistry.com First, the electrophile (SO₃) is attacked by the π-electron system of the phenanthrene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrytalk.orglibretexts.org Subsequently, a proton is eliminated from the carbon atom bearing the new substituent, and the aromaticity of the ring is restored. masterorganicchemistry.com

Oxidative Transformations

The phenanthrene ring system can undergo oxidative transformations, leading to the formation of quinones or ring-cleavage products, depending on the oxidizing agent and reaction conditions.

Oxidation to Phenanthrenequinones and Derivatives

The oxidation of phenanthrene typically occurs at the 9- and 10-positions, which possess the highest double bond character, to yield 9,10-phenanthrenequinone. Common oxidizing agents for this transformation include chromic acid (generated from sodium or potassium dichromate and sulfuric acid) and other strong oxidants.

For this compound, the oxidation is expected to proceed similarly, targeting the 9,10-positions to form 2-acetamido-9,10-phenanthrenequinone. The acetamido group is generally stable under these oxidizing conditions. The reaction involves the attack of the oxidizing agent across the 9,10-double bond, leading to the formation of a diketone structure.

Table 2: General Conditions for Oxidation of Phenanthrene to Phenanthrenequinone

| Oxidizing Agent | Solvent | General Conditions | Reference |

| Chromic Acid (CrO₃) / H₂SO₄ | Water / Acetic Acid | Reflux | orgsyn.orgprepchem.com |

| Potassium Dichromate / H₂SO₄ | Sulfuric Acid | Heating | orgsyn.org |

The presence of the acetamido group may influence the rate of reaction, but it is not expected to change the primary site of oxidation. The resulting 2-acetamido-9,10-phenanthrenequinone is a derivative with potential for further chemical modification.

Ozonolysis of Phenanthrene Ring Systems

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds. In phenanthrene, the 9,10-double bond is the most susceptible to attack by ozone due to its high reactivity. stackexchange.comresearchgate.net This reaction initially forms an unstable primary ozonide (a molozonide), which rearranges to a more stable secondary ozonide. Subsequent work-up of the ozonide leads to cleavage of the central ring.

The ozonolysis of phenanthrene itself, followed by reductive work-up (e.g., with zinc and acetic acid or dimethyl sulfide), yields 2,2'-biphenyldialdehyde. stackexchange.comresearchgate.net Oxidative work-up would lead to the corresponding dicarboxylic acid, diphenic acid. researchgate.netmasterorganicchemistry.com

For this compound, the ozonolysis is anticipated to follow the same pathway, with the cleavage occurring at the 9,10-bond. The acetamido group would remain attached to one of the phenyl rings of the resulting biphenyl (B1667301) derivative. The expected product after reductive work-up would be a substituted 2,2'-biphenyldialdehyde.

Table 3: Expected Products from the Ozonolysis of this compound

| Work-up Condition | Expected Major Product |

| Reductive (e.g., Zn/H₂O or DMS) | 2'-Formyl-[1,1'-biphenyl]-2-carbaldehyde substituted with an acetamido group |

| Oxidative (e.g., H₂O₂) | 2',6-Dicarboxy-[1,1'-biphenyl] substituted with an acetamido group |

The reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide, its cleavage to a carbonyl oxide and a carbonyl compound, and their recombination to form the secondary ozonide. masterorganicchemistry.comnih.gov

Reductive Transformations of the Phenanthrene Ring

The phenanthrene ring system can be reduced, typically through catalytic hydrogenation, to yield partially or fully saturated products. The reduction of phenanthrene often occurs selectively at the 9,10-positions to give 9,10-dihydrophenanthrene, as this preserves the aromaticity of the two terminal benzene (B151609) rings. google.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is a common method for this transformation. google.com More forcing conditions, such as higher pressures and temperatures, can lead to further reduction of the terminal rings.

In the case of this compound, catalytic hydrogenation is expected to selectively reduce the 9,10-double bond, yielding 2-acetamido-9,10-dihydrophenanthrene. The acetamido group is not reduced under these conditions.

Table 4: General Conditions for Catalytic Hydrogenation of Phenanthrene

| Catalyst | Hydrogen Source | Solvent | Product |

| Pd/C or Pt | H₂ gas | Ethanol (B145695), Acetic Acid | 9,10-Dihydrophenanthrene |

| Raney Nickel | H₂ gas | Propanol | 9,10-Dihydrophenanthrene |

| Sodium in Alcohol | Alcohol | Ethanol | 9,10-Dihydrophenanthrene |

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms for the transformations of this compound are generally well-understood based on the principles of physical organic chemistry.

For electrophilic substitution reactions like sulfonation, the mechanism involves the formation of a key intermediate, the arenium ion (sigma complex). masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. The 2-acetamido group, being an ortho-, para-director, stabilizes the arenium ion when the electrophile attacks the 1- or 3-positions through resonance delocalization of the nitrogen's lone pair. This stabilization lowers the activation energy for substitution at these positions compared to others.

In oxidative transformations leading to quinones, the mechanism can involve radical or ionic intermediates. The oxidation of catechols or hydroquinones to quinones is a two-electron, two-proton process that can proceed stepwise through a semiquinone radical intermediate. patsnap.com While the direct oxidation of the phenanthrene core is more complex, the formation of radical cations as initial intermediates is plausible, especially in single-electron transfer (SET) mediated oxidations.

The mechanism of ozonolysis, as described by Criegee, involves a [3+2] cycloaddition of ozone to the 9,10-double bond to form a primary ozonide. This is followed by a cycloreversion to a carbonyl oxide and an aldehyde, and a subsequent [3+2] cycloaddition to form the secondary ozonide. nih.gov Characterization of these intermediates is often done at low temperatures using spectroscopic methods like NMR.

For catalytic hydrogenation, the mechanism involves the adsorption of both the hydrogen and the aromatic substrate onto the surface of the metal catalyst. Hydrogen atoms are then transferred sequentially to the adsorbed phenanthrene molecule, typically across the 9,10-bond.

Advanced Spectroscopic and Structural Characterization of 2 Acetamidophenanthrene

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2-Acetamidophenanthrene, one would expect to observe characteristic absorption bands corresponding to the amide group and the polycyclic aromatic framework.

Key expected FT-IR absorptions for this compound would include:

N-H Stretching: A moderate to sharp band is anticipated in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

Aromatic C-H Stretching: Multiple weak to sharp bands would appear just above 3000 cm⁻¹, typical for C-H stretching vibrations in the sp²-hybridized carbons of the phenanthrene (B1679779) ring system.

Aliphatic C-H Stretching: Bands corresponding to the methyl (CH₃) group of the acetyl moiety would be observed in the 2960-2850 cm⁻¹ region.

Amide I Band (C=O Stretching): A strong, prominent absorption band is expected between 1680 and 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide.

Amide II Band (N-H Bending): This band, arising from a combination of N-H bending and C-N stretching, typically appears in the 1570-1515 cm⁻¹ range.

C=C Aromatic Ring Stretching: Several bands of variable intensity would be present in the 1600-1450 cm⁻¹ region, corresponding to the skeletal C=C stretching vibrations within the phenanthrene rings.

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom would likely appear in the 1400-1200 cm⁻¹ region.

Table 4.1.1: Expected FT-IR Characteristic Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3100 | N-H Stretch | Secondary Amide |

| >3000 | C-H Stretch | Aromatic (Phenanthrene) |

| 2960-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1680-1630 | C=O Stretch (Amide I) | Amide Carbonyl |

| 1570-1515 | N-H Bend (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the aromatic phenanthrene core.

Key expected Raman shifts would include:

Aromatic Ring Vibrations: Strong peaks associated with the collective "breathing" modes of the phenanthrene rings are expected, typically in the 1600-1300 cm⁻¹ region. These are often more intense in Raman than in IR spectra for polycyclic aromatic hydrocarbons.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would provide a complex set of signals in the fingerprint region (<1300 cm⁻¹).

Amide Group Vibrations: While typically weaker in Raman spectra compared to aromatic signals, the Amide I and Amide III bands could be observable.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint, allowing for detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound would reveal distinct signals for each chemically unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

Expected ¹H NMR signals for this compound:

Amide N-H Proton: A broad singlet is expected, typically in the downfield region (δ 7.5-9.5 ppm), the exact position of which is sensitive to solvent and concentration.

Aromatic Protons: The nine protons on the phenanthrene ring would appear in the aromatic region (δ 7.0-9.0 ppm). Due to the complex and asymmetric nature of the 2-substituted phenanthrene system, these protons would exhibit a complex pattern of doublets, triplets, and multiplets with characteristic coupling constants (J-values) between adjacent protons. Protons in sterically hindered positions (e.g., at C4 and C5) are often shifted significantly downfield.

Methyl Protons: The three protons of the acetyl group (CH₃) would appear as a sharp singlet in the upfield region, likely between δ 2.0 and 2.5 ppm.

Table 4.2.1: Expected ¹H NMR Signals for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.5-9.5 | Broad Singlet | 1H | N-H (Amide) |

| ~7.0-9.0 | Multiplets, Doublets | 9H | Ar-H (Phenanthrene) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A distinct signal is observed for each chemically non-equivalent carbon atom.

Expected ¹³C NMR signals for this compound:

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate far downfield, typically in the range of δ 168-172 ppm.

Aromatic Carbons: The 14 carbons of the phenanthrene ring would produce a series of signals in the aromatic region (δ 110-140 ppm). The carbon atom directly attached to the nitrogen (C2) and the quaternary carbons at the ring junctions would have distinct chemical shifts.

Methyl Carbon: The methyl carbon of the acetyl group would appear at the highest field (most shielded), typically between δ 20 and 30 ppm.

Table 4.2.2: Expected ¹³C NMR Signals for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~168-172 | C=O (Amide Carbonyl) |

| ~110-140 | Aromatic (Phenanthrene) |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals in a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to trace the connectivity of protons within the phenanthrene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Solid-State NMR (ssNMR) could be used to study the compound in its crystalline or amorphous solid form. This technique can provide information about molecular packing, polymorphism, and dynamics in the solid state, which is inaccessible by solution-state NMR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) mass spectrometry is a common method for determining its molecular weight and understanding its fragmentation pathways, which provides valuable structural information. libretexts.orgemory.edu

In a typical EI mass spectrum, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M•+). chemguide.co.uklibretexts.org The molecular weight of this compound (C₁₆H₁₃NO) is 235.28 g/mol . Therefore, the molecular ion peak [M]•+ would be expected at an m/z of 235.

The molecular ion, being a radical cation, is energetically unstable and undergoes fragmentation to produce a series of smaller ions. chemguide.co.uk The analysis of these fragment ions helps in confirming the structure of the molecule. The fragmentation of this compound is expected to follow pathways characteristic of aromatic amides.

Expected Fragmentation Pattern:

A primary fragmentation event for acetamides is the cleavage of the bond between the carbonyl group and the nitrogen atom or the bond between the carbonyl carbon and the methyl group. However, a more prominent fragmentation pathway for aromatic amides involves the loss of a ketene (B1206846) molecule (CH₂=C=O) through a rearrangement process.

Loss of Ketene: A significant peak would be anticipated at m/z 193, corresponding to the loss of a neutral ketene molecule (mass of 42 Da) from the molecular ion. This results in the formation of a stable 2-aminophenanthrene (B1582492) radical cation.

[C₁₆H₁₃NO]•+ → [C₁₄H₁₁N]•+ + CH₂=C=O

Loss of Acetyl Radical: Cleavage of the N-C bond of the amide can lead to the formation of an acylium ion or the loss of an acetyl radical. The loss of the •COCH₃ group (mass 43 Da) would result in a fragment at m/z 192.

Formation of Acylium Ion: A peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion, is a common feature in the mass spectra of N-acetyl compounds and would be expected. libretexts.org

Phenanthrene Core Fragmentation: Further fragmentation would involve the characteristic breakdown of the stable phenanthrene ring system, though these peaks are generally of lower intensity compared to the initial fragmentation of the substituent.

The following table summarizes the expected key fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 235 | Molecular Ion | [C₁₆H₁₃NO]•+ | Corresponds to the molecular weight of the compound. |

| 193 | [M - 42]•+ | [C₁₄H₁₁N]•+ | Loss of a neutral ketene molecule (CH₂=C=O). Often a major peak. |

| 192 | [M - 43]+ | [C₁₄H₁₀N]+ | Loss of an acetyl radical (•COCH₃). |

| 43 | [CH₃CO]+ | [C₂H₃O]+ | Acylium ion, characteristic of the acetyl group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. muni.cz

To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. muni.cz

By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. libretexts.org This map is then interpreted to determine the positions of individual atoms.

Anticipated Structural Features:

While specific experimental data for this compound is not publicly available, several structural features can be predicted based on the known structures of phenanthrene and acetanilide (B955) derivatives:

Phenanthrene Core: The phenanthrene moiety would be largely planar, although slight deviations from planarity are common in polycyclic aromatic hydrocarbons.

Amide Group Geometry: The acetamido group itself is expected to be planar due to resonance between the nitrogen lone pair and the carbonyl group.

Torsional Angle: A key structural parameter would be the torsion angle between the plane of the phenanthrene ring system and the plane of the amide group. This angle would be influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions: In the solid state, molecules of this compound would be expected to pack in a way that maximizes intermolecular forces. Hydrogen bonding between the N-H of one molecule and the C=O of a neighboring molecule is a highly probable and significant interaction that would influence the crystal packing. nih.gov

The table below outlines the type of data that would be obtained from a full single-crystal X-ray diffraction study.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | Precise location of each non-hydrogen atom in the unit cell. |

| Bond Lengths (Å) & Angles (°) | Exact distances between bonded atoms and angles between bonds. |

| Torsion Angles (°) | Describes the conformation of the molecule, e.g., the twist of the acetamido group relative to the phenanthrene ring. |

| Hydrogen Bonding Parameters | Identifies and characterizes intermolecular hydrogen bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. muni.cz The absorption of photons in this energy range promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org For organic molecules, the most common transitions involve π, n, and σ electrons. muni.cz

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to be dominated by absorptions arising from the extensive π-conjugated system of the phenanthrene core.

Expected Electronic Transitions:

π → π* Transitions: The phenanthrene ring system contains a large number of π molecular orbitals. Consequently, several high-intensity absorption bands corresponding to π → π* transitions are expected. libretexts.org In polycyclic aromatic hydrocarbons, these transitions often show fine vibrational structure. The extension of conjugation, as seen in phenanthrene compared to benzene (B151609) or naphthalene, typically results in a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. libretexts.org

n → π* Transitions: The acetamido substituent introduces a carbonyl group (C=O) and a nitrogen atom, both of which possess non-bonding electrons (n-electrons). Therefore, a weak n → π* transition associated with the carbonyl group is possible. These transitions are generally much lower in intensity (molar absorptivity, ε) than π → π* transitions. vscht.cz The nitrogen lone pair is significantly involved in amide resonance, which generally raises the energy of the n → π* transition, potentially shifting it to shorter wavelengths where it may be obscured by the more intense π → π* bands.

The spectrum would likely show several strong absorption maxima (λ_max) in the UV region. The exact positions and intensities of these bands would be sensitive to the solvent used due to solute-solvent interactions.

The following table summarizes the types of electronic transitions anticipated for this compound.

| Type of Transition | Chromophore | Expected Wavelength Region | Expected Intensity (ε) |

| π → π | Phenanthrene aromatic system | 200-400 nm | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl group (C=O) of the amide | ~250-350 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Other Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive technique that investigates the light emitted by a substance after it has absorbed photons. horiba.com Molecules that fluoresce, known as fluorophores, are typically those with rigid, conjugated π-electron systems, such as polycyclic aromatic hydrocarbons.

Given its rigid phenanthrene core, this compound is expected to be fluorescent. After absorbing a photon and reaching an excited electronic state (as observed in UV-Vis spectroscopy), the molecule can relax to the ground state by emitting a photon. youtube.com

Key Characteristics of Fluorescence:

Stokes Shift: The emitted light is almost always at a longer wavelength (lower energy) than the absorbed light. This difference between the excitation maximum (λ_ex) and the emission maximum (λ_em) is known as the Stokes shift. youtube.com

Excitation and Emission Spectra: A fluorescence experiment generates two types of spectra: an excitation spectrum and an emission spectrum. The excitation spectrum plots fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength, and it often resembles the absorption spectrum. The emission spectrum is obtained by exciting the molecule at a fixed wavelength (typically λ_max of absorption) and scanning the emitted light's intensity versus wavelength. evidentscientific.com

Quantum Yield: This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a major pathway for the molecule to return to the ground state.

The specific fluorescence properties of this compound, such as its excitation and emission maxima, Stokes shift, and quantum yield, would depend on factors like solvent polarity and temperature. The acetamido group could potentially influence the fluorescence compared to unsubstituted phenanthrene by altering the electronic distribution in the excited state.

| Parameter | Description |

| Excitation Maximum (λ_ex) | The wavelength of light that most efficiently excites the molecule to a fluorescent state. |

| Emission Maximum (λ_em) | The wavelength at which the most intense fluorescence is emitted. |

| Stokes Shift | The difference in wavelength (or energy) between the excitation and emission maxima (λ_em - λ_ex). |

| Fluorescence Quantum Yield (Φ_F) | The ratio of the number of photons emitted to the number of photons absorbed, indicating fluorescence efficiency. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state by emitting a photon. |

Computational and Theoretical Investigations of 2 Acetamidophenanthrene

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of molecules. For 2-acetamidophenanthrene, these computational approaches provide insights into its geometry, molecular orbitals, and charge distribution, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. ntnu.no This is achieved by finding the minimum energy structure on the potential energy surface. ntnu.no For complex molecules like this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in determining precise bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for Acetamidobenzene (as a model for the acetamido-aromatic linkage)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C(aromatic)-N | 1.41 Å |

| N-C(carbonyl) | 1.37 Å | |

| C=O | 1.23 Å | |

| Bond Angle | C(aromatic)-N-C(carbonyl) | 128.5° |

| N-C(carbonyl)-C(methyl) | 115.1° | |

| Note: These are typical values for a related, simpler molecule and serve to illustrate the type of data obtained from DFT geometry optimization. Actual values for this compound would require specific calculations. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.orgresearchgate.net

For aromatic compounds, the HOMO is typically a π-orbital distributed over the aromatic rings, and the LUMO is a π*-orbital. In this compound, the HOMO would be expected to have significant contributions from the electron-rich phenanthrene (B1679779) ring system and the nitrogen atom of the acetamido group. The LUMO would likely be delocalized over the phenanthrene rings. The energy of these orbitals and their gap can be calculated using DFT methods. researchgate.net While specific values for this compound are not in the search results, analysis of similar molecules indicates that the HOMO-LUMO gap would be a key indicator of its electronic transition properties and susceptibility to electrophilic or nucleophilic attack. malayajournal.orgajchem-a.com

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Description | Expected Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Phenanthrene ring, Nitrogen atom |

| LUMO | Lowest Unoccupied Molecular Orbital | Phenanthrene ring system |

| HOMO-LUMO Gap | Energy difference (ΔE) | Influences reactivity and spectral properties |

| Note: This table is conceptual. Precise energy values and orbital visualizations would be obtained from specific quantum chemical calculations. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map, also referred to as a molecular electrostatic potential (MEP) surface, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. youtube.com It is generated by mapping the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com The ESP map helps in identifying the electron-rich and electron-poor regions of a molecule, which is crucial for predicting its intermolecular interaction sites. malayajournal.org

Different colors on the ESP map represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. sparkle.pro.brresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and a delocalized negative potential across the π-system of the phenanthrene rings. Regions near the hydrogen atoms, particularly the N-H proton, would exhibit a positive potential. wuxiapptec.com This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding. malayajournal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are associated with varying potential energy levels. libretexts.org An energy landscape is a map that represents the potential energy of a molecule as a function of its conformational coordinates. biorxiv.orgchemrxiv.org The minima on this landscape correspond to stable or metastable conformers, while the peaks represent transition states between them. biorxiv.org

For this compound, the primary source of conformational flexibility is the rotation around the C(phenanthrene)-N bond and the N-C(carbonyl) bond. Conformational analysis would aim to identify the most stable conformers by calculating the potential energy as a function of the relevant dihedral angles. This analysis helps in understanding the preferred shape of the molecule in different environments. The energy landscape can be explored using molecular mechanics or quantum mechanics methods to locate low-energy structures. nih.gov The relative populations of these conformers at a given temperature can then be estimated from their energy differences.

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |

| A | ~0° | 0.0 | Planar, potential for intramolecular H-bond |

| B | ~180° | (a small value) | Anti-planar, less steric hindrance |

| C | ~90° | (a higher value) | Orthogonal, likely a transition state |

| Note: This table is hypothetical and illustrates the type of information obtained from a conformational analysis. The actual values would depend on the computational method used. |

Intermolecular Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing detailed information about intermolecular interactions. nih.gov These simulations can reveal how molecules of this compound interact with each other or with solvent molecules.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods offers a powerful tool for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used for this purpose. wikipedia.org By calculating the electronic structure of a molecule, DFT can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. acs.orguni-muenchen.de

The process typically begins with the optimization of the molecule's ground-state geometry using a chosen DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). nih.gov Once the lowest energy conformation is found, further calculations can be performed to predict the spectroscopic data.

For ¹H and ¹³C NMR spectra, theoretical chemical shifts are calculated and often show a strong linear correlation with experimental values. researchgate.net This allows for the confident assignment of complex spectra, especially for molecules with many similar proton or carbon environments, such as the polycyclic aromatic system of phenanthrene. libretexts.orgpressbooks.pub While specific DFT calculations for this compound are not widely published, the methodology is well-established. A typical approach involves comparing the calculated shifts against experimental data obtained in a solvent like DMSO-d₆ or CDCl₃ to validate the computational model. researchgate.netlibretexts.org

Similarly, theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. acs.org These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, typically resulting in good agreement with experimental IR spectra. acs.org This allows for the assignment of specific vibrational modes, such as the N-H stretch, C=O stretch of the amide group, and various C-H and C=C vibrations of the phenanthrene core.

The power of these predictive methods lies in their ability to provide detailed structural insights, complementing and aiding the interpretation of experimental spectroscopic data. arxiv.org Machine learning approaches are also emerging as a way to accelerate the prediction of NMR parameters with an accuracy that approaches that of quantum chemical methods but at a fraction of the computational time. arxiv.org

Table 1: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for Aromatic Carbons

This table is a representative example of how computationally predicted data would be presented and compared with experimental results. Actual values for this compound require specific computational studies.

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-31G(d)) | Experimental Chemical Shift (ppm) |

| C-1 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-4a | Data not available | Data not available |

| C-4b | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C-7 | Data not available | Data not available |

| C-8 | Data not available | Data not available |

| C-8a | Data not available | Data not available |

| C-9 | Data not available | Data not available |

| C-10 | Data not available | Data not available |

| C-10a | Data not available | Data not available |

Structure-Reactivity Relationships (SRR) and Reaction Pathway Analysis

Computational chemistry provides critical insights into the relationship between the molecular structure of this compound and its chemical reactivity. Such studies are vital for understanding its biological activities, particularly in comparison to analogous compounds. A key area of investigation has been comparing the carcinogenic 2-acetamidofluorene (AAF) with its non-hepatocarcinogenic structural analog, this compound (AAP). nih.govnih.gov

Despite both compounds showing comparable levels of binding to rat liver DNA after administration, their carcinogenic outcomes are vastly different. nih.gov Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, help to rationalize these differences. spu.edu.sylongdom.org QSAR models correlate variations in physicochemical properties and molecular descriptors with biological activity, providing a quantitative framework for SRR. longdom.orgcresset-group.com For polycyclic aromatic compounds, factors like the electronic properties of different rings, molecular shape, and the stability of reactive intermediates are key determinants of reactivity. nih.gov For instance, Clar's aromatic π-sextet theory can be used to predict the most reactive rings in a polycyclic aromatic hydrocarbon system. nih.gov

Reaction pathway analysis, often performed using DFT, elucidates the step-by-step mechanisms of chemical transformations. smu.edu This involves locating transition states and intermediates along a reaction coordinate, providing a detailed energetic map of the reaction. smu.edursc.org For a compound like this compound, this analysis is crucial for understanding its metabolic activation. For example, the sulfate (B86663) ester of N-hydroxy-2-acetamidophenanthrene was found to react with nucleosides like adenosine (B11128) and guanosine (B1672433). researchgate.net Computational studies can model the formation of these adducts, calculating activation barriers and reaction energies to predict the most likely pathways and products, thereby explaining the observed reactivity patterns. researchgate.netnih.gov These computational investigations can reveal subtle differences in the reaction pathways of analogs like AAF and AAP that lead to their divergent biological effects. nih.gov

Table 2: Comparative Findings for this compound (AAP) and 2-Acetamidofluorene (AAF)

| Feature | This compound (AAP) | 2-Acetamidofluorene (AAF) | Reference(s) |

| Carcinogenicity | Non-hepatocarcinogenic | Potent hepatocarcinogen | nih.govnih.gov |

| DNA Adduct Levels | Comparable to AAF | Comparable to AAP | nih.gov |

| Tumor Initiation | Fails to initiate tumors in certain models | Initiates tumors | nih.gov |

| Reaction with Nucleosides (as N-hydroxy ester) | Reacts comparably with adenosine and guanosine | Shows a marked preference for guanosine | researchgate.net |

Development of Computational Methodologies for Aromatic Amides

The study of this compound benefits from the broader development of computational methodologies tailored for aromatic amides. This class of compounds is significant in biochemistry and materials science, driving the refinement of theoretical approaches to better understand their properties. mdpi.commdpi.com

Density Functional Theory (DFT) has been a cornerstone in this area. wikipedia.org Significant effort has gone into developing and validating different DFT functionals and basis sets to accurately model the geometry, electronic structure, and reactivity of aromatic amides. uni-muenchen.denih.gov For example, studies have focused on the rotational barriers around the amide C-N bond and the aryl-CO bond, which are crucial for understanding their conformational dynamics and potential applications in molecular machinery. mdpi.com

Computational methods have also been developed to investigate the non-covalent interactions involving aromatic amides, which are essential for understanding supramolecular chemistry and biological recognition processes. nih.gov Furthermore, DFT calculations have been instrumental in elucidating complex reaction mechanisms involving aromatic amides, such as transition-metal-catalyzed C-H activation and cyclization reactions. acs.orgacs.orgacs.orgacs.org These studies help rationalize regioselectivity and the role of catalysts and ligands, guiding the synthesis of complex molecules. acs.orgacs.org

The fragmentation patterns of aromatic amides in mass spectrometry have also been studied computationally. rsc.org By calculating proton affinities and bond energies, DFT can predict the most likely sites of protonation and subsequent bond cleavages, aiding in the interpretation of experimental mass spectra. rsc.org These ongoing developments in computational methodologies provide increasingly accurate and efficient tools for investigating the chemical and physical properties of aromatic amides, including this compound. mdpi.comorganic-chemistry.org

Table 3: Application of Computational Methods to Aromatic Amides

| Computational Method | Application Area | Research Findings | Reference(s) |

| DFT (various functionals) | Conformational Dynamics | Elucidation of rotational energy barriers of amide C-N and aryl-CO bonds. | mdpi.com |

| DFT, DFT-D | Supramolecular Chemistry | Calculation of binding energies and geometries of complexes involving non-covalent interactions. | nih.gov |

| DFT (B3LYP) | Reaction Mechanisms | Investigation of catalytic cycles, such as Ru-catalyzed cyclization and Pd-catalyzed annulation. | acs.orgacs.org |

| DFT (B3LYP/6-311G)* | Mass Spectrometry | Determination of preferential protonation sites (e.g., amide nitrogen vs. carbonyl oxygen) to explain fragmentation patterns. | rsc.org |

| DFT | C-H Functionalization | Mechanistic study of Ni-catalyzed oxidative cycloaddition with alkynes, identifying unique reaction pathways. | acs.org |

Biological Activity and Mechanistic Insights in in Vitro and Pre Clinical Models

Antimicrobial and Antifungal Activity Studies (In Vitro)

Based on available research, there is limited specific data detailing comprehensive in vitro screening of 2-Acetamidophenanthrene for its antimicrobial or antifungal activities. While many chemical compounds are evaluated for such properties, dedicated studies focusing on the efficacy of this compound against a broad range of bacterial or fungal strains were not prominently found in the reviewed literature. netjournals.orgjcu.edu.aunih.govnih.govnih.govssu.ac.irfrontiersin.orgmdpi.com The primary focus of existing research on this compound has been directed towards its carcinogenic potential and interactions with mammalian cellular systems. bioscientifica.comdtic.milscispace.com

Anticancer Activities and Cellular Interactions (In Vitro/Cellular Models)

The investigation into the anticancer potential of this compound reveals a complex profile, primarily centered on its carcinogenic nature rather than its therapeutic application.

While direct cytotoxicity studies aiming to establish this compound as an anticancer agent are not extensively documented, its effects on cells have been noted in the context of carcinogenesis. Research has shown that the compound can induce tumors in animal models, such as the male Sprague-Dawley rat, which implies significant cellular interaction leading to uncontrolled proliferation. bioscientifica.comdtic.mil This activity is fundamentally cytotoxic but is directed towards neoplastic transformation rather than the selective killing of established cancer cells.

Standard cytotoxicity assays, which typically report metrics like the IC50 (the concentration of a drug that inhibits the growth of 50% of cells), have not been a primary focus for this compound in the context of developing it as a cancer therapeutic. japsonline.comnih.govoncotarget.comresearchgate.netway2drug.comnih.govnih.govfrontiersin.org

The precise molecular mechanisms through which this compound exerts its cellular effects are not fully elucidated in the available literature. However, related mechanisms common to planar, aromatic molecules are often considered.

DNA Intercalation : This process involves the insertion of flat, planar molecules between the base pairs of the DNA double helix. patsnap.commdpi.com This action can disrupt DNA replication and transcription, ultimately leading to cell death, a mechanism employed by many chemotherapeutic drugs. patsnap.comlibretexts.orgmdpi.comresearchgate.net Given the polycyclic aromatic structure of phenanthrene (B1679779), the potential for DNA intercalation is a plausible, though not directly confirmed, mechanism of action for this compound.

Telomerase Inhibition : Telomerase is an enzyme crucial for maintaining telomere length and enabling the continuous proliferation of cancer cells. geron.comresearchgate.net Its inhibition is a key strategy in cancer therapy. nih.govmdpi.com Small-molecule inhibitors can block the enzyme's active site, leading to telomere shortening and eventual cell death. researchgate.netsigmaaldrich.com There is no direct evidence from the reviewed studies to suggest that this compound functions as a telomerase inhibitor.

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

In vitro studies have provided more specific insights into the interactions of this compound with biological receptors and enzymes.

A significant body of research points to the interaction of this compound with the estrogen receptor. bioscientifica.comdtic.milscispace.comdntb.gov.ua This binding activity classifies it as a xenoestrogen, a foreign compound that can mimic the effects of endogenous estrogen. The interaction with drug receptors, which are often proteins on the cell surface or within the cell, can trigger a cascade of cellular responses. amrita.edumdpi.comuomustansiriyah.edu.iq

| Receptor | Interaction Type | Observed Effect | Model System | Citation |

|---|---|---|---|---|

| Estrogen Receptor | Binding Activity | Demonstrates estrogenic effects; implicated in tumor induction. | Rat uterine receptor; Sprague-Dawley rat model | bioscientifica.comdtic.milscispace.comdntb.gov.ua |

The active site of an enzyme is the specific region where substrate molecules bind and a chemical reaction occurs. unacademy.comresearchgate.net Inhibition of this site can halt critical metabolic pathways. uobaghdad.edu.iqrose-hulman.edulibretexts.orgmedschoolcoach.comdrughunter.com

Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been shown to decrease the activity of E2 2-hydroxylase (estradiol 2-hydroxylase), an enzyme involved in estrogen metabolism. bioscientifica.com The binding of an inhibitor can be competitive, where it competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site elsewhere on the enzyme. rose-hulman.edumedschoolcoach.comcazypedia.org The precise kinetics (e.g., Ki value, type of inhibition) of this compound on E2 2-hydroxylase are not detailed in the available literature, but the observed decrease in activity confirms an inhibitory interaction. bioscientifica.com Studies have also demonstrated that specific antibodies can be developed to bind selectively to enzyme active sites, preventing their function, which is a key principle in targeted inhibitor design. bio-rad-antibodies.comnih.gov

| Enzyme | Interaction Type | Observed Effect | Model System | Citation |

|---|---|---|---|---|

| E2 2-hydroxylase (Estradiol 2-hydroxylase) | Inhibition | Decreased enzyme activity. | In vitro studies | bioscientifica.com |

Nucleic Acid Interactions and Adduct Formation Mechanisms

The biological activity of this compound (AAP) is closely linked to its ability to interact with cellular macromolecules, particularly nucleic acids. Following metabolic activation, the compound can form covalent bonds with DNA and RNA, leading to the formation of adducts. These adducts are considered to be critical lesions that can initiate mutagenic and carcinogenic processes.

Binding to DNA and RNA (In Vitro)

In vitro research has established that reactive metabolites of this compound are capable of binding to nucleic acids. Studies using esters of N-hydroxy-2-acetamidophenanthrene, a key metabolite, demonstrated that these reactive forms attack calf thymus DNA, resulting in covalent modifications. nih.gov The binding is not exclusive to DNA; adducts have also been detected in the RNA from rats exposed to this compound. wikimedia.orgresearchgate.netnih.gov

Comparative analyses between this compound and its well-studied structural analog, the potent hepatocarcinogen 2-acetamidofluorene (AAF), have revealed that the extent of binding to rat liver DNA is comparable for both compounds after administration. wikimedia.orgresearchgate.netnih.govdtic.mil The formation of stable adducts on the nucleic acid backbone is a significant mechanistic step, potentially representing an initiating event in the process of chemical carcinogenesis.

Adduct Formation Characterization and Specificity

The specific products arising from the interaction between activated this compound and nucleic acids have been chemically characterized. The reaction with DNA primarily targets the purine (B94841) bases, guanine (B1146940) and adenine (B156593). nih.gov The major adducts formed in vitro have been structurally elucidated.

Table 1: Characterized DNA Adducts of this compound

This table summarizes the specific DNA adducts identified following the in vitro reaction of activated this compound with calf thymus DNA.

| Adduct Name | Nucleobase Target | Position of Adduction | Reference |

|---|---|---|---|

| 8-(N-2-phenanthrylacetamido)deoxyguanosine | Deoxyguanosine | C8 | nih.gov |

| N⁶-(2-acetamidophenanthryl)deoxyadenosine | Deoxyadenosine | N⁶ | nih.gov |

Furthermore, investigations into RNA adducts from AAP-treated rats identified three distinct products. wikimedia.orgresearchgate.net Through co-chromatography with prepared standards, these were determined to be one guanosine (B1672433) adduct and two different adenosine (B11128) adducts, confirming that RNA is also a significant target for adduction by this compound. wikimedia.orgresearchgate.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Rational Design Principles for 2-Acetamidophenanthrene Derivatives

Rational drug design involves the strategic creation of new molecules with a specific biological target in mind. For this compound, this approach focuses on two primary areas for modification: the tricyclic phenanthrene (B1679779) core and the acetamide (B32628) side chain. The goal is to enhance efficacy, selectivity, and other pharmacokinetic properties by making targeted chemical changes based on an understanding of the molecule's interaction with biological systems.

The phenanthrene nucleus is a versatile scaffold that allows for numerous modifications. The introduction of various substituents onto this ring system can profoundly influence the molecule's electronic and steric properties, which in turn affects its biological activity.

Key design principles for modifying the phenanthrene ring include:

Introduction of Electron-Donating or Electron-Withdrawing Groups: The electronic nature of substituents can alter the electron density distribution across the phenanthrene rings. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can increase electron density and may enhance interactions with biological targets. mdpi.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or halogens (e.g., -Cl, -F) can decrease electron density, which may also be favorable for certain biological activities. rsc.org For instance, in related polycyclic aromatic systems, the position and nature of these groups are critical; EWGs at specific positions have been shown to enhance the photosensitizing capabilities of some compounds. rsc.org

Bioisosteric Replacement: Portions of the phenanthrene ring can be replaced with other cyclic structures (bioisosteres) to improve properties while retaining the essential structural conformation for activity.

Enhancing Conjugation: Extending the conjugated π-system of the phenanthrene rings, for example by introducing unsaturated side chains, has been noted as a significant factor for the biological activity in related cyclopenta[a]phenanthrene derivatives. psu.edu